molecular formula C9H12BrNO2S B14914850 Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate

Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate

Cat. No.: B14914850
M. Wt: 278.17 g/mol
InChI Key: YWEXOJJSEATAKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-2-isopropylthiazole-4-carboxylate typically involves the bromination of 2-isopropylthiazole-4-carboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the thiazole ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for developing new drugs with anticancer or anti-inflammatory activities.

    Industry: It is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-isopropylthiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom at the 5-position may enhance the compound’s binding affinity to its targets, leading to increased biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thiazole derivatives. Its bromine atom at the 5-position and isopropyl group at the 2-position contribute to its unique chemical and biological properties .

Biological Activity

Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antifungal properties. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiazole ring substituted with a bromine atom at the 5-position and an isopropyl group at the 2-position. Its molecular formula is C12H14BrN1O2SC_{12}H_{14}BrN_{1}O_{2}S, with a molecular weight of approximately 278.17 g/mol. The presence of these functional groups contributes to its reactivity and potential applications in medicinal chemistry and agriculture.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors, via its thiazole ring. This interaction may modulate the activity of these targets, leading to alterations in cellular processes and biological pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. Notably, it has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for this compound have been reported to be low, indicating potent antimicrobial effects.

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.50Bactericidal
Candida albicans0.30Fungicidal

These results suggest that this compound could serve as a promising candidate for developing new antimicrobial agents .

Antifungal Activity

The compound has also shown antifungal properties, particularly against strains of Candida. The efficacy was assessed through time-kill assays and biofilm inhibition studies, where it exhibited significant reductions in biofilm formation compared to standard antifungal agents like fluconazole .

Comparative Studies

This compound can be compared with other thiazole derivatives to highlight its unique biological profile:

Compound NameStructure FeaturesNotable Biological Activity
Ethyl 2-amino-5-bromothiazole-4-carboxylateAmino group at position 2Moderate antibacterial activity
Ethyl 5-methylthiazole-4-carboxylateMethyl group instead of isopropylLower antifungal activity
Ethyl 2-isopropylthiazole-4-carboxylic acidLacks bromineLimited antimicrobial effects

The unique combination of the bromine atom and the isopropyl group in this compound may significantly influence its chemical reactivity and biological interactions compared to other similar compounds.

Case Studies

In a study examining various thiazole derivatives, this compound was tested alongside other compounds for their activity against multidrug-resistant (MDR) pathogens. The findings indicated that this compound exhibited superior efficacy compared to several established antibiotics, highlighting its potential as a lead compound for further development .

Another research effort focused on the compound's cytotoxicity against cancer cell lines. It was found to have a favorable safety profile with IC50 values greater than 60 µM, suggesting low toxicity towards normal cells while maintaining significant activity against cancerous cells .

Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

ethyl 5-bromo-2-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C9H12BrNO2S/c1-4-13-9(12)6-7(10)14-8(11-6)5(2)3/h5H,4H2,1-3H3

InChI Key

YWEXOJJSEATAKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C(C)C)Br

Origin of Product

United States

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